molecular formula C17H33N3O7 B11937955 Azido-PEG6-THP

Azido-PEG6-THP

Cat. No.: B11937955
M. Wt: 391.5 g/mol
InChI Key: ZDLDUKNLDJGEMM-UHFFFAOYSA-N
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Description

Azido-PEG6-THP is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG6-THP is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include PEGylation, azidation, and THP protection, followed by purification and quality control .

Mechanism of Action

Azido-PEG6-THP exerts its effects through click chemistry reactions, specifically CuAAC and SPAAC. The azide group in this compound reacts with alkyne groups to form stable triazole linkages. This mechanism allows for the selective and efficient conjugation of molecules, facilitating the synthesis of complex bioconjugates and functionalized materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG6-THP is unique due to its specific PEG length (PEG6) and the presence of THP-protected hydroxyl groups, which provide stability and solubility in various solvents. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .

Properties

Molecular Formula

C17H33N3O7

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2

InChI Key

ZDLDUKNLDJGEMM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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